molecular formula C14H19BO5 B15052485 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No.: B15052485
M. Wt: 278.11 g/mol
InChI Key: CQYXOCNEOYCVKK-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 2104784-87-2) is a boronate ester derivative of benzaldehyde. Its structure features a hydroxyl group at position 4, a methoxy group at position 3, and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at position 5. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are critical in pharmaceutical and materials science research .

Properties

Molecular Formula

C14H19BO5

Molecular Weight

278.11 g/mol

IUPAC Name

4-hydroxy-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

InChI

InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)10-6-9(8-16)7-11(18-5)12(10)17/h6-8,17H,1-5H3

InChI Key

CQYXOCNEOYCVKK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2O)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde typically involves the borylation of a benzaldehyde derivative. One common method is the reaction of 4-hydroxy-3-methoxybenzaldehyde with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The hydroxy and methoxy groups can engage in hydrogen bonding and nucleophilic substitution, while the dioxaborolan group can facilitate borylation reactions. These interactions enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by the positions and nature of its substituents. Below is a comparative analysis with key analogues:

Compound Name Substituents (Positions) CAS Number Molecular Weight Key Differences
Target Compound 4-OH, 3-OCH₃, 5-B(pin) 2104784-87-2 278.11 Reference compound with balanced electronic effects due to hydroxyl and methoxy groups.
2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2-OCH₃, 5-B(pin) 866546-13-6 262.09 Methoxy at position 2 reduces steric hindrance but alters electronic properties compared to the target compound.
2-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2-OH, 5-B(pin) 620595-36-0 248.08 Lacks methoxy group; hydroxyl at position 2 increases acidity and hydrogen-bonding potential .
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde 2-F, 4-F, 5-B(pin) 2129629-03-2 282.07 Fluorine substituents enhance electron-withdrawing effects, increasing stability but reducing reactivity in cross-coupling .

Key Observations:

  • Electronic Effects: The hydroxyl and methoxy groups in the target compound create a balance between electron-donating (OCH₃) and electron-withdrawing (OH) effects, optimizing it for nucleophilic aromatic substitution or cross-coupling reactions.
  • Steric Considerations: Substituents at positions 2 or 3 (e.g., methoxy in PN-2301) reduce steric hindrance around the boronate group compared to the target compound’s 3-OCH₃ and 4-OH arrangement .

Physicochemical Properties and Stability

Property Target Compound 2-Methoxy Analogue 2-Hydroxy Analogue
Solubility Moderate in DMSO, DMF Higher in polar aprotic solvents Poor in non-polar solvents
Stability Stable at +4°C (sealed) Similar stability Sensitive to oxidation due to free hydroxyl group
Melting Point Not reported Not reported 246–248°C (decomposes)

Biological Activity

4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is an organic compound notable for its complex structure, which includes a benzaldehyde moiety with hydroxy and methoxy substituents, alongside a tetramethyl-1,3,2-dioxaborolane group. Its molecular formula is C14H19BO5, and it has a molecular weight of 278.11 g/mol. This compound has garnered attention primarily for its potential applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for synthesizing various biaryl compounds .

The compound's structure significantly influences its biological activity. The presence of hydroxy and methoxy groups can modulate electron density on the aromatic ring, potentially affecting reactivity towards electrophilic substitution or nucleophilic attack. The compound is characterized by:

  • Molecular Weight : 278.11 g/mol
  • Boiling Point : Approximately 428.7 °C
  • Density : About 1.17 g/cm³

Biological Activity Overview

While specific biological activities of 4-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde are not extensively documented, related compounds often exhibit various biological properties. For instance:

  • Anti-inflammatory Properties : Compounds containing similar functional groups have been reported to possess anti-inflammatory activities.
  • Antimicrobial Activity : Derivatives of benzaldehyde are known to demonstrate antimicrobial properties against various pathogens .

Comparative Analysis with Similar Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure FeaturesUnique Aspects
4-HydroxybenzaldehydeHydroxy group on benzaldehydeCommonly used in dye synthesis
3-MethoxybenzaldehydeMethoxy group on benzaldehydeUsed as a flavoring agent
4-Methoxyphenylboronic AcidBoronic acid derivativeExtensively used in Suzuki coupling
5-Hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehydeHydroxy and boron functionalitiesPotentially different reactivity due to hydroxyl position

The combination of functional groups in 4-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde may enhance its utility in synthetic applications while suggesting potential biological activities that require further investigation.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential biological implications of 4-hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:

  • Antimicrobial Activity : A study highlighted that compounds with similar structural features exhibited weak activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium species with MIC values ranging from 4–8 μg/mL .
  • Cancer Research : Related compounds have shown selective cytotoxicity against cancer cell lines while demonstrating lower toxicity towards normal cells. For example, another derivative displayed significant inhibition of cell proliferation in breast cancer cell lines (IC50 values between 0.87–12.91 μM) compared to standard chemotherapeutics .

Q & A

Q. What are the key synthetic methodologies for preparing 4-Hydroxy-3-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde?

A common approach involves the reaction of benzaldehyde derivatives with boronic esters under controlled conditions. For example, decaborane (B₁₀H₁₄) can be used to introduce the tetramethyl dioxaborolane group via nucleophilic substitution in a methanol solution under nitrogen, yielding the target compound in ~80% purity after recrystallization (chloroform) . Key steps include inert atmosphere handling, stoichiometric control of reagents, and purification via vacuum drying.

Q. What spectroscopic techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm the presence of the methoxy (-OCH₃), hydroxyl (-OH), and boronate ester groups.
  • IR Spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and boronate B-O stretches (~1350 cm⁻¹).
  • X-ray Crystallography : For resolving intramolecular interactions (e.g., O-H···O hydrogen bonds) and verifying spatial arrangement .
  • Mass Spectrometry : To validate molecular weight (e.g., C₁₃H₁₇BO₅ requires exact mass = 280.12 g/mol).

Q. How does solubility impact experimental design for this compound?

The compound is sparingly soluble in water but dissolves readily in organic solvents (e.g., ethanol, THF, chloroform). This necessitates reaction designs in aprotic solvents like THF or DMF for cross-coupling reactions. Pre-drying solvents and substrates is critical to prevent hydrolysis of the boronate ester .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported reaction yields for Suzuki-Miyaura couplings using this boronate?

Yield variations often stem from:

  • Catalyst Choice : Pd(PPh₃)₄ vs. PdCl₂(dppf). The latter may improve efficiency in sterically hindered systems.
  • Base Sensitivity : Use of K₂CO₃ vs. Cs₂CO₃ can alter reaction kinetics due to differing solubility and basicity.
  • Purification Challenges : Column chromatography with silica gel may degrade boronate esters; alternative methods like recrystallization or size-exclusion chromatography are recommended .

Q. What strategies mitigate decomposition of the tetramethyl dioxaborolane group during storage?

  • Storage Conditions : Keep under nitrogen at 0–6°C in amber vials to prevent moisture absorption and photodegradation.
  • Stabilizers : Additives like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit oxidation .
  • Analytical Monitoring : Periodic NMR analysis (e.g., tracking B-O bond integrity) ensures batch consistency .

Q. How do intramolecular hydrogen bonds influence reactivity in cross-coupling reactions?

The intramolecular O-H···O hydrogen bond (S(6) motif) stabilizes the aldehyde group, reducing undesired side reactions (e.g., aldol condensation). However, this stabilization may slow transmetallation in Suzuki reactions. Pre-activation with Lewis acids (e.g., BF₃·OEt₂) can enhance reactivity by disrupting hydrogen bonding .

Methodological Challenges

Q. What are the limitations of DFT calculations in predicting this compound’s reactivity?

While DFT models (e.g., B3LYP/6-31G*) can predict electronic properties (e.g., Fukui indices for electrophilic attack), they often fail to account for solvent effects or steric hindrance from the tetramethyl dioxaborolane group. Experimental validation via Hammett plots or kinetic isotopic effects is advised .

Q. How can conflicting crystallographic data for similar boronate esters be resolved?

Cross-validate with:

  • Cambridge Structural Database (CSD) : Compare bond lengths/angles (e.g., B-O = ~1.36 Å, C-B = ~1.56 Å).
  • Synchrotron Data : High-resolution XRD reduces errors in electron density mapping for light atoms like boron .

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